Udp-glucosamine - 17479-04-8

Udp-glucosamine

Catalog Number: EVT-1196670
CAS Number: 17479-04-8
Molecular Formula: C15H25N3O16P2
Molecular Weight: 565.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-alpha-D-glucosamine is a UDP-amino sugar having alpha-D-glucosamine as the amino-sugar component. It is a conjugate acid of an UDP-alpha-D-glucosamine(1-).
Source and Classification

Uridine diphosphate N-acetylglucosamine is classified as a sugar nucleotide, specifically a derivative of uridine diphosphate. It plays a vital role as a precursor in the biosynthesis of polysaccharides and glycoproteins. UDP-N-acetylglucosamine is synthesized primarily in organisms such as bacteria and eukaryotes, where it serves as a substrate for glycosyltransferases involved in the formation of cell wall components in bacteria and oligosaccharides in eukaryotic cells .

Sources

  • Bacterial Synthesis: In bacteria, UDP-N-acetylglucosamine is synthesized from D-fructose-6-phosphate through a series of enzymatic reactions involving glucosamine-6-phosphate synthase, phosphoglucosamine mutase, and glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase .
  • Eukaryotic Function: In eukaryotic cells, it is crucial for N-linked glycosylation processes and the synthesis of glycosaminoglycans .
Synthesis Analysis

The synthesis of uridine diphosphate N-acetylglucosamine occurs through a multi-step enzymatic pathway:

  1. Starting Materials: The process begins with D-fructose-6-phosphate, glutamine, acetyl-CoA, and uridine triphosphate.
  2. Enzymatic Steps:
    • Step 1: Glutamine donates an amino group to D-fructose-6-phosphate to form glucosamine-6-phosphate.
    • Step 2: Glucosamine-6-phosphate is converted into glucosamine-1-phosphate through isomerization.
    • Step 3: Acetylation occurs where glucosamine-1-phosphate is acetylated to form N-acetylglucosamine-1-phosphate.
    • Step 4: Finally, uridine triphosphate reacts with N-acetylglucosamine-1-phosphate to produce uridine diphosphate N-acetylglucosamine .

This pathway is tightly regulated at several points to ensure proper cellular function and metabolic balance .

Molecular Structure Analysis

The molecular structure of uridine diphosphate N-acetylglucosamine can be described as follows:

  • Chemical Formula: C₁₃H₁₅N₂O₁₁P
  • Molecular Weight: Approximately 325.3 g/mol
  • Structure: The molecule comprises a uridine moiety linked to a diphosphate group and an N-acetylglucosamine unit. The structural formula can be represented as follows:
UDP N acetylglucosamine=Uridine+Diphosphate+N Acetylglucosamine\text{UDP N acetylglucosamine}=\text{Uridine}+\text{Diphosphate}+\text{N Acetylglucosamine}

The presence of the acetyl group distinguishes it from other sugar nucleotides like uridine diphosphate glucose .

Chemical Reactions Analysis

Uridine diphosphate N-acetylglucosamine participates in various biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor substrate for glycosyltransferases, facilitating the transfer of the N-acetylglucosamine moiety to proteins or lipids.
  2. Biosynthesis Pathways: UDP-N-acetylglucosamine is integral to the synthesis of glycoproteins and glycolipids, particularly in the formation of the N-glycan precursor during protein modification processes .
  3. Regulatory Mechanisms: The synthesis pathway is regulated by feedback mechanisms involving end products that inhibit key enzymes such as glucosamine-6-phosphate synthase .
Mechanism of Action

The mechanism of action for uridine diphosphate N-acetylglucosamine primarily involves its role as a substrate in glycosylation processes:

  • Glycosyltransferase Activity: UDP-N-acetylglucosamine donates its sugar moiety to growing polysaccharide chains during glycosylation. This process is essential for proper folding, stability, and function of glycoproteins.
  • Cell Signaling: It also plays a role in cellular signaling pathways through O-linked glycosylation modifications that affect protein interactions and stability .
Physical and Chemical Properties Analysis

Uridine diphosphate N-acetylglucosamine exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data varies based on purity but generally falls within typical ranges for nucleotide derivatives.

These properties make it suitable for various biochemical applications .

Applications

Uridine diphosphate N-acetylglucosamine has diverse applications across scientific fields:

  1. Biotechnology: Used in recombinant DNA technology for glycoprotein production.
  2. Pharmaceuticals: Investigated for its role in drug development targeting glycosylation pathways associated with diseases such as cancer and diabetes.
  3. Research Tools: Serves as a substrate in enzymatic assays to study glycosyltransferase activity and regulation.
Introduction to UDP-Glucosamine

Definition and Structural Characterization of UDP-Glucosamine Derivatives

UDP-glucosamine refers to uridine diphosphate-conjugated amino sugars, primarily including UDP-N-acetylglucosamine (UDP-GlcNAc) and its deacetylated form UDP-glucosamine. UDP-GlcNAc has the molecular formula C₁₇H₂₇N₃O₁₇P₂ and a molar mass of 607.355 g·mol⁻¹ [3]. Its systematic IUPAC name is Uridine 5′-(2-acetamido-2-deoxy-α-D-glucopyranosyl dihydrogen diphosphate), reflecting the covalent linkage between the uridine diphosphate moiety and the N-acetylglucosamine residue [3] [6]. The molecule exhibits a distinctive "hook" conformation in solution, where the N-acetyl group folds back toward the uracil ring, stabilized by intramolecular interactions [7].

Structurally, UDP-glucosamine derivatives comprise three domains:

  • Pyrimidine nucleotide: Uracil base bonded to ribose via an N-glycosidic linkage
  • Diphosphate bridge: High-energy phosphoanhydride bonds linking ribose to the sugar donor
  • Amino sugar: Glucosamine or N-acetylglucosamine in α-configuration

Table 1: Structural and Functional Comparison of Key UDP-Glucosamine Derivatives

DerivativeChemical FormulaMolecular Weight (g/mol)Primary Biochemical Role
UDP-N-acetylglucosamine (UDP-GlcNAc)C₁₇H₂₇N₃O₁₇P₂607.36Substrate for O-GlcNAcylation, chitin synthesis
UDP-glucosamineC₁₅H₂₅N₃O₁₆P₂589.32Intermediate in hexosamine pathway
UDP-N-acetylmuramic acidC₁₇H₂₇N₃O₁₇P₂607.36Peptidoglycan precursor in bacteria

Conformational analyses via saturation-transfer difference nuclear magnetic resonance (STD-NMR) reveal that the uridine diphosphate moiety provides primary protein-binding interactions, while the N-acetyl group is indispensable for inhibitory function in regulatory enzymes like glucosamine-6-phosphate synthase [7]. The molecule's flexibility enables adaptation to distinct binding pockets across evolutionary diverse enzymes, with the diphosphate group often coordinating magnesium ions during catalytic transfer reactions [5] [8].

Historical Evolution of UDP-Glucosamine Research

The investigation of UDP-glucosamine biochemistry has progressed through distinct eras:

  • Discovery Era (1950s-1970s): Initial identification of UDP-sugars in carbohydrate metabolism, including Baddiley's characterization of cytidine diphosphate carriers for wall teichoic acid precursors [8]. Early enzymatic studies established the bifunctional nature of bacterial GlmU (UDP-N-acetylglucosamine pyrophosphorylase), which acetylates glucosamine-1-phosphate before uridylyl transfer [8].
  • Genetic Era (1980s-2000s): Key milestones included:
  • Identification of mummy (mmy) mutants in Drosophila melanogaster (1998) linking UDP-GlcNAc availability to tracheal development and cuticle formation [4]
  • Characterization of mammalian O-GlcNAc transferase (OGT) as the primary mediator of intracellular protein glycosylation (1984 onward) [2] [3]
  • Kinetic analysis of UDP-GlcNAc's allosteric inhibition of glucosamine-6-phosphate synthase in eukaryotes (1990s) [7]
  • Mechanistic Era (2010-Present): Advanced techniques yielded molecular insights:
  • Crystal structures of fungal glucosamine-6-phosphate synthase isomerase domain bound to UDP-GlcNAc (2010s) revealed distinct binding sites distant from catalytic centers [7]
  • Landmark 2012 study demonstrating UDP-GlcNAc-induced hyaluronan synthase 2 (HAS2) stabilization via O-GlcNAcylation at Serine 221, increasing enzyme half-life from 17 minutes to >5 hours [2]
  • RNA interference studies in insects (2013 onward) dissected paralog-specific functions; Locusta migratoria UAP1 silencing caused 100% molting mortality versus minimal effects from UAP2 knockdown [4]
  • STD-NMR mapping of human glucosamine-6-phosphate synthase identified the nucleoside diphosphate as the primary binding determinant (2014) [7]

This trajectory transformed UDP-glucosamine from a metabolic intermediate to a recognized signaling molecule with conserved regulatory functions across kingdoms.

Biological Significance in Prokaryotic and Eukaryotic Systems

Prokaryotic Systems

In bacteria, UDP-GlcNAc serves as the foundational building block for essential structural polymers:

  • Peptidoglycan Biosynthesis: Commences with MurA-catalyzed enolpyruvyl transfer to UDP-GlcNAc, followed by MurB reduction to UDP-N-acetylmuramic acid – reactions specifically inhibited by fosfomycin [10]. The cytoplasmic precursor is then assembled into the glycan backbone with pentapeptide stems before membrane translocation and polymerization [8] [10].
  • Teichoic Acid Linkage: Gram-positive bacteria initiate wall teichoic acid synthesis by transferring GlcNAc-1-phosphate from UDP-GlcNAc to undecaprenyl-phosphate (forming Lipidα), followed by addition of N-acetylmannosamine to generate Lipidβ [8].
  • Regulatory Control: The UDP-GlcNAc/UDP-ManNAc ratio (maintained at 12:1 by MnaA epimerase) directs metabolic flux toward peptidoglycan versus teichoic acid synthesis, acting as a fundamental metabolic rheostat [8].

Table 2: Functional Roles of UDP-Glucosamine Derivatives Across Organisms

Organism TypeKey DerivativesPrimary FunctionsPathway Enzymes
BacteriaUDP-GlcNAc, UDP-MurNAcPeptidoglycan synthesis, teichoic acid linkageMurA, MurB, GlmU, TagO
MammalsUDP-GlcNAcProtein O-GlcNAcylation, hyaluronan synthesisOGT, HAS2, GFAT
InsectsUDP-GlcNAcChitin synthesis for cuticle/peritrophic matrixUAP1, UAP2, chitin synthase

Eukaryotic Systems

Mammalian Systems

  • Hexosamine Biosynthesis Pathway (HBP): UDP-GlcNAc represents the end-product integrating glucose, glutamine, acetyl-CoA, and uridine triphosphate metabolism. Elevated flux through HBP in hyperglycemia contributes to diabetic complications via increased O-GlcNAcylation [2] [3].
  • Protein O-GlcNAcylation: Serves as a nutrient-sensitive post-translational modification analogous to phosphorylation. UDP-GlcNAc is the obligate donor for O-GlcNAc transferase (OGT), which modifies nuclear/cytoplasmic proteins on serine/threonine residues. This modification regulates signaling, proteostasis, and gene expression [2] [3].
  • Extracellular Matrix Synthesis: UDP-GlcNAc availability directly controls hyaluronan production through:
  • Substrate provision for hyaluronan synthases (HAS1-3)
  • O-GlcNAcylation of HAS2 at Ser221, preventing proteasomal degradation and increasing enzyme stability >17-fold [2]This mechanism explains pathological hyaluronan accumulation in diabetic vasculature [2].

Insect Systems

  • Chitin Biosynthesis: UDP-GlcNAc is the exclusive substrate for chitin synthase, polymerized into β-1,4-linked N-acetylglucosamine chains for exoskeletons and peritrophic matrices. UAP (UDP-N-acetylglucosamine pyrophosphorylase) catalyzes the final cytoplasmic step: UTP + GlcNAc-1-P ↔ UDP-GlcNAc + ppi [4] [9].
  • Isoform Specialization: Insects exhibit paralog-specific functions:
  • Locusta migratoria UAP1 is essential for chitin synthesis in integument and midgut; RNAi causes 100% molting mortality
  • UAP2 supports non-structural glycosylation functions with less severe RNAi phenotypes [4]
  • Developmental Regulation: In Sogatella furcifera, UAP expression peaks post-molting and localizes predominantly to integument tissues – consistent with cuticle reconstruction demands [9].

The conserved utilization of UDP-glucosamine derivatives across biological kingdoms underscores their fundamental biochemical importance, while species-specific adaptations reflect divergent evolutionary trajectories in harnessing these versatile nucleotide sugars.

Properties

CAS Number

17479-04-8

Product Name

Udp-glucosamine

IUPAC Name

[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C15H25N3O16P2

Molecular Weight

565.32 g/mol

InChI

InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1

InChI Key

CYKLRRKFBPBYEI-NQQHDEILSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Synonyms

UDP-GlcN
UDP-glucosamine
UDP-glucosamine, (beta)-isomer
uridine 5'-diphosphate glucosamine

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O)O

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